Fmoc-N-amido-PEG9-acid

Overview

Description

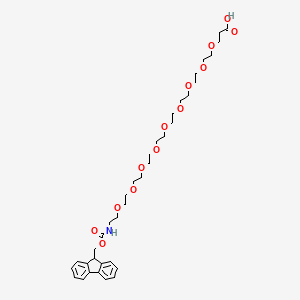

Fmoc-N-amido-PEG9-acid is a polyethyleneglycol (PEG)-based linker compound widely used in bioconjugation and drug delivery systems, particularly in antibody-drug conjugate (ADC) development. The molecule consists of a 9-unit PEG chain flanked by an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a terminal carboxylic acid group. The Fmoc group serves as a temporary protective moiety during peptide synthesis, while the PEG spacer enhances solubility and reduces steric hindrance in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG9-acid typically involves the following steps:

Fmoc Protection: The amine group is protected using the Fmoc group.

PEGylation: The protected amine is then reacted with a PEG derivative to introduce the PEG spacer. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the Fmoc-protected amine and PEG derivatives.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity, often verified by NMR and HPLC analysis

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions to expose the primary amine for subsequent reactions:

Reaction :

Key Findings :

- Deprotection Efficiency : >95% yield under standard conditions (20% piperidine in DMF, 20 min) .

- Mechanism : Base-induced β-elimination releases CO₂ and the Fmoc group .

- Side Reactions : Minimal epimerization due to the non-nucleophilic PEG spacer, unlike traditional amino acid side chains .

Carboxylic Acid Activation and Conjugation

The terminal COOH group undergoes activation for amide bond formation with primary amines:

Reaction :

Activation Reagents :

| Reagent | Role | Compatibility | Source |

|---|---|---|---|

| EDC | Carbodiimide coupling agent | Aqueous/organic | |

| NHS | Stabilizes active ester | pH 4–7 |

Applications :

- Peptide-PEG Conjugation : Used to attach peptides to nanoparticles or therapeutic payloads .

- Hydrogel Formation : Crosslinking with amine-functionalized polymers for drug-eluting matrices .

Stability and Side Reactions

Thermal Stability :

Common Side Reactions :

| Reaction Type | Cause | Mitigation Strategy | Source |

|---|---|---|---|

| Partial tBu Deprotection | Acidic cleavage conditions | Use milder TFA concentrations | |

| Oxidation of PEG Chain | Prolonged ambient storage | Store under inert gas |

Comparative Analysis of PEG Spacer Lengths

PEG9’s intermediate length balances solubility and steric effects:

| PEG Length (n) | Hydrodynamic Volume | Solubility | Synthetic Yield |

|---|---|---|---|

| PEG2 | Low | Moderate | 85% |

| PEG9 | Moderate | High | 92% |

| PEG24 | High | Very High | 88% |

Data extrapolated from .This compound’s dual functionality and PEG spacer make it indispensable in bioconjugation and peptide engineering. Its robust deprotection kinetics and conjugation efficiency are validated across diverse studies, though careful handling is required to avoid side reactions. Future research could explore its utility in mRNA delivery systems or targeted cancer therapies.

Scientific Research Applications

Structural Overview

- Molecular Formula : C36H53NO13

- Molecular Weight : 707.8 g/mol

- CAS Number : 1191064-81-9

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's hydrophilic PEG spacer significantly increases its solubility in aqueous environments, making it suitable for biological applications. The Fmoc group can be easily deprotected under basic conditions, allowing for further functionalization .

Peptide Synthesis

This compound is extensively utilized in peptide synthesis, particularly for improving the solubility and stability of peptides. The compound can be conjugated to the N-terminus of peptides or to side chains of amino acids such as lysine, enhancing their properties:

- Increased Solubility : The PEG spacer provides water solubility to otherwise hydrophobic peptides.

- Flexible Linker : It allows the introduction of flexible spacers between peptides, which can help reduce steric hindrance during interactions.

Case Study : A study demonstrated that incorporating this compound into peptide constructs improved their pharmacokinetic profiles, leading to longer circulation times in vivo due to reduced renal clearance and proteolysis .

Drug Delivery Systems

This compound is employed in the development of drug delivery systems, particularly for targeted therapies:

- Nanoparticle Formation : The compound can be used to modify liposomes or nanoparticles, enhancing their stability and biocompatibility.

- Controlled Release : By linking therapeutic agents to this compound, researchers can create systems that release drugs in a controlled manner.

Data Table: Comparison of Drug Delivery Systems Using this compound

| Study | Delivery System | Outcome |

|---|---|---|

| Liposomal Formulations | Enhanced stability and prolonged circulation time | |

| Nanoparticles | Improved targeting efficiency in cancer therapy |

Bioconjugation Techniques

As a non-cleavable linker, this compound is ideal for bioconjugation applications:

- Antibody Drug Conjugates (ADCs) : It can be used to link antibodies with cytotoxic drugs, improving the therapeutic index of cancer treatments.

- Protein Modification : The compound allows for the modification of proteins with PEG chains, reducing immunogenicity and enhancing solubility.

Case Study : Research on ADCs utilizing this compound showed significant improvements in tumor targeting and reduced side effects compared to traditional therapies .

Material Science

In material science, this compound is being explored for creating functional coatings and new materials:

- Surface Modification : It can modify surfaces to enhance biocompatibility for implants or devices.

- Graft Polymer Compounds : The compound serves as a building block for developing graft copolymers with tailored properties.

Mechanism of Action

Mechanism:

Deprotection: The Fmoc group is removed by a base, leading to the formation of a free amine.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of coupling agents to form stable amide bonds

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₃₆H₅₃NO₁₃ (MW: 707.8 g/mol) .

- CAS Number : 1191064-81-9 .

- Applications : ADC linker, click chemistry reagent, and spacer for biomolecule conjugation .

Structural and Functional Differences

Table 1: Comparative Analysis of Fmoc-N-amido-PEG9-acid and Analogues

Key Findings from Research

(1) PEG Chain Length and Solubility

- Shorter PEGs (PEG2–PEG4) : Compounds like N3-PEG4-amido-Lys(Fmoc)-acid (4 PEG units) exhibit moderate solubility but are preferred for applications requiring compact spacing, such as site-specific ADC conjugation .

- Longer PEGs (PEG8–PEG36) : This compound and N-Fmoc-amido-PEG36-acid demonstrate superior solubility in aqueous and organic solvents, making them ideal for drug delivery systems requiring reduced aggregation .

(2) Reactivity and Functionalization

- The azide group in N3-PEG4-amido-Lys(Fmoc)-acid enables copper-catalyzed or strain-promoted cycloaddition (SPAAC) with alkyne/DBCO-bearing molecules, offering orthogonal conjugation strategies absent in carboxylic acid-terminated PEGs like this compound .

- This compound ’s terminal carboxylic acid allows for direct coupling to amines via EDC/NHS chemistry, a feature leveraged in peptide synthesis and ADC development .

(3) Purity and Stability

- This compound and its analogues (e.g., PEG8, PEG36) are typically ≥95% pure, as verified by HPLC and mass spectrometry .

- The Fmoc group is stable under acidic conditions but cleavable in basic environments (e.g., piperidine), a critical property for stepwise peptide assembly .

Case Studies in ADC Development

- This compound was used to synthesize cleavable linkers for payload attachment in ADCs, demonstrating superior tumor-targeting efficiency compared to shorter PEG4 analogues due to reduced steric interference .

- N3-PEG4-amido-Lys(Fmoc)-acid facilitated rapid conjugation of antibody fragments via click chemistry, achieving >90% conjugation yield in preclinical models .

Biological Activity

Fmoc-N-amido-PEG9-acid is a non-cleavable linker primarily utilized in bioconjugation processes, particularly in the synthesis of antibody-drug conjugates (ADCs) and other peptide-based therapeutics. This compound features a polyethylene glycol (PEG) moiety, which enhances solubility and bioavailability, making it a valuable tool in drug development and research.

- CAS Number : 1191064-81-9

- Molecular Formula : C36H53NO13

- Molecular Weight : 707.8 g/mol

- Purity : ≥95%

- Functional Groups : Carboxylic Acid (COOH)

- Storage Conditions : -20 °C

This compound acts as a linker that facilitates the conjugation of drugs to antibodies or peptides. The PEG component provides steric hindrance, which can improve the pharmacokinetic properties of the conjugates by reducing immunogenicity and enhancing circulation time in the bloodstream. This linker is particularly beneficial in applications requiring sustained release or targeted delivery of therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of PEGylated compounds. In one study, various PEGylated peptides were tested against different bacterial strains, demonstrating that while PEG itself does not exhibit antimicrobial activity, its conjugation to active peptides significantly enhances their efficacy against pathogens like Escherichia coli and Candida albicans .

| Conjugate | MIC (µg/mL) | Activity |

|---|---|---|

| TN6 Peptide | 2.56 | High antimicrobial activity |

| PepC-PEG-PepC | 18.3 | Moderate activity |

| Cpep-PEG-Cpep | 36.6 | Lower activity |

The results indicate that the conjugates exhibit varying degrees of antimicrobial effectiveness, with some formulations showing promise as next-generation antibiotic candidates.

Hemolytic Activity

Hemolytic assays conducted on these conjugates revealed that the unmodified peptides often displayed higher hemolytic activity compared to their PEGylated counterparts. For instance, the hemolytic activity of the TN6 peptide was significantly higher than that of its PEGylated forms, suggesting that PEGylation can mitigate toxicity towards red blood cells .

Case Study 1: Development of Antibody-Drug Conjugates

In a notable application, this compound was employed in the synthesis of ADCs aimed at targeting specific cancer cells. The incorporation of this linker allowed for enhanced stability and reduced off-target effects, leading to improved therapeutic indices in preclinical models. The ADCs demonstrated significant tumor regression in xenograft models, showcasing the utility of this compound in targeted cancer therapy.

Case Study 2: Peptide Therapeutics for Infectious Diseases

A study explored the use of this compound in developing peptide-based therapeutics for treating bacterial infections. The PEGylated peptides exhibited enhanced solubility and stability in biological fluids, leading to increased efficacy against resistant strains of bacteria. The study concluded that such modifications could be crucial for developing effective treatments for infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. How should Fmoc-N-amido-PEG9-acid be handled and stored to maintain stability during peptide synthesis?

this compound is hygroscopic and sensitive to repeated freeze-thaw cycles. Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solubility, dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with 0.1% trifluoroacetic acid (TFA) to prevent premature deprotection .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 265–300 nm (specific to the Fmoc group). Validate purity via mass spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight (expected ~800–900 Da). For structural confirmation, employ H NMR in deuterated DMSO or CDCl, focusing on characteristic peaks: δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.5–4.2 ppm (PEG methylene groups) .

Q. How does the PEG9 spacer influence solubility and conjugation efficiency in bioconjugation experiments?

The PEG9 chain enhances aqueous solubility by forming hydrogen bonds and reduces steric hindrance during conjugation. For amine-reactive coupling (e.g., EDC/NHS chemistry), pre-activate the terminal carboxylic acid group at pH 4.5–5.0. Optimize molar ratios (typically 1.5–3.0 equivalents of this compound to target amine) to balance reaction efficiency and byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across different peptide sequences?

Coupling efficiency discrepancies often arise from sequence-specific steric effects or aggregation. Perform real-time monitoring via ninhydrin or Kaiser tests during solid-phase synthesis. If low efficiency persists, consider:

- Using coupling additives (e.g., HOBt, OxymaPure) to suppress racemization.

- Switching to microwave-assisted synthesis to enhance reaction kinetics.

- Validating solvent choice (e.g., DMF vs. NMP) for optimal swelling of resin-bound peptides .

Q. What experimental strategies mitigate PEG9 chain degradation during prolonged storage or acidic cleavage conditions?

PEG chains are prone to oxidation and acid-catalyzed hydrolysis. To prevent degradation:

- Add radical scavengers (e.g., BHT) during storage.

- For Fmoc deprotection, use 20% piperidine in DMF instead of TFA-based methods.

- Post-synthesis, purify conjugates via size-exclusion chromatography to remove fragmented PEG species .

Q. How can computational methods predict the impact of this compound on the pharmacokinetics of peptide-drug conjugates?

Use molecular dynamics (MD) simulations to model PEG9 hydration and steric effects. Parameters to include:

- Solvent-accessible surface area (SASA) of the conjugated peptide.

- Diffusion coefficients calculated via Brownian dynamics.

Validate predictions with in vitro assays (e.g., plasma stability tests) and correlate with in vivo half-life data .

Q. Methodological Considerations

Q. What quality control protocols are essential for batch-to-batch reproducibility in this compound synthesis?

- Step 1: Monitor reaction progress via TLC (silica gel, eluent: 5% MeOH in DCM; visualize under UV 254 nm).

- Step 2: Quantify residual starting materials via F NMR (if fluorinated reagents are used).

- Step 3: Calculate E-factors (mass of waste per product mass) to assess green chemistry compliance. Aim for E < 15 by optimizing solvent recovery and minimizing column chromatography .

Q. How should researchers design experiments to evaluate the impact of PEG9 length versus other PEG variants (e.g., PEG4, PEG12) on target binding affinity?

- Experimental Design: Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) of PEGylated peptides to immobilized receptors.

- Controls: Include non-PEGylated analogs and PEG variants with defined lengths.

- Data Analysis: Fit data to a 1:1 Langmuir model and compare dissociation constants (K) across PEG lengths. Statistical significance can be assessed via ANOVA with post-hoc Tukey tests .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEESTRVILHNOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.